molecular formula C8H9F3N2O B8729900 (1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B8729900
M. Wt: 206.16 g/mol
InChI Key: IYPRPCMGNPANFE-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[1-cyclopropyl-5-(trifluoromethyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(4-14)3-12-13(7)6-1-2-6/h3,6,14H,1-2,4H2

InChI Key

IYPRPCMGNPANFE-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-cyclopropyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Preparation 96, 1.4 g, 5.64 mmol) in dry toluene (25 mL) was cooled to −78° C. and DIBAL-H (11.8 mL of 1.2 M solution in toluene, 14.1 mmol) was added dropwise to it. The reaction mixture was stirred at −78° C. for 2 hours and poured into 2N HCl (10 mL). This was stirred for a further 4 hours at room temperature followed by extraction with EtOAc (2×25 mL) and the combined organic layers were washed with water (2×10 mL), brine (10 mL) dried (Na2SO4) and evaporated in vacuo to afford the title compound as off white solid (100%, 1.2 g).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 1-Cyclopropyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid ethyl ester (Preparation 135, 1.4 g, 5.64 mmol) in dry toluene (25 mL) was cooled to −78° C. and DIBAL-H (11.8 mL of 1.2 M solution in toluene, 14.1 mmol) was added dropwise to it. The reaction mixture was stirred at −78° C. for 2 hours and poured into 2N HCl (10 mL). This was stirred for a further 4 hours at room temperature followed by extraction with EtOAc (2×25 mL) and the combined organic layers were washed with water (2×10 mL), brine (10 mL) dried (Na2SO4) and evaporated in vacuo to afford the title compound as off white solid in 100% yield, 1.2 g.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
100%

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